Pactamycin
Overview
Description
Pactamycin is a highly substituted aminocyclopentitol-derived secondary metabolite produced by the soil bacterium Streptomyces pactum. It was first discovered by scientists at the Upjohn Company over six decades ago. This compound exhibits potent antibacterial, antitumor, antiviral, and antiprotozoal activities . Despite its outstanding biological activities, the complex chemical structure and broad-spectrum toxicity have hampered its development as a therapeutic agent .
Mechanism of Action
Target of Action
Pactamycin, a secondary metabolite produced by the soil bacterium Streptomyces pactum, primarily targets the ribosomal function in cells . It binds to the 30S ribosomal subunit in bacteria and the 40S ribosomal subunit in mammalian cells . The ribosome is the protein-synthesizing machinery of the cell, making it a crucial target for this compound’s action .
Mode of Action
This compound interacts with its targets by binding to the ribosomal E-site . This binding hinders the movement of the mRNA-tRNA complex, thereby blocking protein biosynthesis . At low concentrations, this compound primarily inhibits the initiation of protein synthesis . At higher concentrations, it may also affect the elongation phase .
Biochemical Pathways
This compound’s action affects three major metabolic pathways: the shikimate pathway, the amino sugar pathway, and the polyketide pathway . By inhibiting protein synthesis, this compound disrupts these pathways, leading to downstream effects that include the cessation of cell growth and proliferation.
Pharmacokinetics
It is known that this compound exhibits broad-spectrum toxicity, which has hampered its development as a therapeutic .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of protein synthesis. This leads to potent antibacterial, antitumor, antiviral, and antiprotozoal activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the production of this compound is sensitive to phosphate regulation. Concentrations of inorganic phosphate higher than 2 mM can abolish both the transcription of the biosynthetic genes and the production of the antibiotic . Furthermore, this compound is rapidly cleared from the blood when administered to animals or cancer patients, and is rapidly degraded in cultures of B. amylofaciens .
Biochemical Analysis
Biochemical Properties
Pactamycin interacts with various enzymes, proteins, and other biomolecules. It is involved in three major metabolic pathways: the shikimate pathway, the amino sugar pathway, and the polyketide pathway . The glycosylation of β-ketoacyl intermediate may occur while it is still tethered to the acyl carrier protein PtmI .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has exhibited potent antibacterial, antitumor, antiviral, and antiprotozoal activities . This compound, 7-deoxythis compound, and de-6MSA-7-deoxythis compound are toxic against the human diploid embryonic cell line MRC-5 .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. The mechanism underlying the formation of the five-membered ring structure of this compound has so far been a matter of speculation . While PtmE and PtmF are critical for gene transcription in this compound biosynthesis, there may be other mechanisms in S. pactum that play a role in balancing the homeostasis of the cell and controlling the production of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound biosynthesis is sensitive to phosphate regulation. Concentration of inorganic phosphate higher than 2 mM abolished both the transcription of the biosynthetic genes and the production of the antibiotic .
Dosage Effects in Animal Models
In vivo studies in mice and hamsters showed that this compound can inhibit the growth of solid tumors and increase the survival time of leukemic animals at doses ranging from 0.5 to 2 mg/kg .
Metabolic Pathways
This compound is involved in the shikimate pathway, the amino sugar pathway, and the polyketide pathway . These pathways contribute to the biosynthesis of this compound.
Preparation Methods
Pactamycin can be synthesized through a fifteen-step preparation process from commercially available materials . The synthesis involves a series of stereocontrolled condensations leading to a key cyclopentenone harboring a spirocyclic oxazoline . Industrial production methods involve the use of biosynthetic enzymes as tools for chemoenzymatic production of structurally diverse bioactive compounds .
Chemical Reactions Analysis
Pactamycin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include amine catalysts and chiral catalysts . Major products formed from these reactions include this compound analogues such as 7-deoxythis compound, pactamycate, pactalactam, and jogyamycin .
Scientific Research Applications
Pactamycin has been extensively studied for its scientific research applications. It has been used as a molecular probe for ribosomal function due to its ability to bind a conserved region within the 30S ribosomal subunit of most organisms, inhibiting the translocation of certain mRNA-tRNA complexes and blocking protein synthesis . Additionally, this compound analogues have shown improved pharmacological properties and have been used in the development of new antimalarial drugs . This compound’s broad-spectrum growth inhibitory activity makes it a valuable tool in the study of cell growth across all three phylogenetic domains: eukarya, bacteria, and archaea .
Comparison with Similar Compounds
Pactamycin is unique due to its highly substituted aminocyclopentitol structure and broad-spectrum biological activities . Similar compounds include 7-deoxythis compound, pactamycate, pactalactam, and jogyamycin . These analogues have been isolated from various strains of Streptomyces pactum and have shown superior activities compared to this compound in certain applications .
Properties
IUPAC Name |
[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIUOSJLUCTGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23668-11-3 | |
Record name | PACTAMYCIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PACTAMYCIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.